molecular formula C27H43NO9S B133820 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate CAS No. 147948-52-5

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate

Cat. No.: B133820
CAS No.: 147948-52-5
M. Wt: 557.7 g/mol
InChI Key: QCEYERYMOHEQHK-ICBNADEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is a chemical compound primarily used for chiral derivatization. This compound is known for its high purity and is often utilized in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires reagents such as pivaloyl chloride and a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate primarily undergoes substitution reactions, particularly with amino groups. This makes it a valuable reagent for derivatizing amino acids and other compounds containing amino groups .

Common Reagents and Conditions

Common reagents used in reactions with this compound include amino acids and other nucleophiles. The reactions typically occur under mild conditions, often in organic solvents like chloroform .

Major Products

The major products formed from these reactions are chiral derivatives of the original nucleophiles, which can then be analyzed for enantiomeric purity .

Scientific Research Applications

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is widely used in scientific research for its ability to derivatize chiral compounds. This makes it valuable in:

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYERYMOHEQHK-ICBNADEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583709
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147948-52-5
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.